molecular formula C43H55ClN4O6 B11697685 1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- CAS No. 55697-63-7

1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-

Cat. No.: B11697685
CAS No.: 55697-63-7
M. Wt: 759.4 g/mol
InChI Key: CTWHFIFQHWDRFV-UHFFFAOYSA-N
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Description

1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its intricate structure, which includes multiple functional groups such as imidazolidine, acetamide, phenoxy, and chlorophenyl groups

Preparation Methods

The synthesis of 1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the imidazolidine ring, followed by the introduction of the acetamide group. The phenoxy and chlorophenyl groups are then attached through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.

    Substitution: The phenoxy and chlorophenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- include other imidazolidine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

55697-63-7

Molecular Formula

C43H55ClN4O6

Molecular Weight

759.4 g/mol

IUPAC Name

2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C43H55ClN4O6/c1-10-42(6,7)29-19-22-34(31(24-29)43(8,9)11-2)54-23-15-18-35(49)45-30-20-21-32(44)33(25-30)46-39(52)37(38(51)41(3,4)5)48-36(50)27-47(40(48)53)26-28-16-13-12-14-17-28/h12-14,16-17,19-22,24-25,37H,10-11,15,18,23,26-27H2,1-9H3,(H,45,49)(H,46,52)

InChI Key

CTWHFIFQHWDRFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C(=O)CN(C3=O)CC4=CC=CC=C4)C(C)(C)CC

Origin of Product

United States

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